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Compound of Interest |

Compound Name: 4-(2-Chlorophenyl)butan-2-amine
CAS No.: 144887-95-6
Cat. No.: B610860

Executive Summary & Molecular Architecture

4-(2-Chlorophenyl)butan-2-amine is a chlorinated phenethylamine homolog. Unlike standard
amphetamines (phenylisopropylamines), this molecule possesses an extended ethyl bridge
between the aromatic ring and the amine-bearing carbon. Its analysis requires precise
differentiation from its regioisomers (3-chloro and 4-chloro analogs) and the identification of the
unique ortho-chloro substitution pattern.

Structural Specifications

» Molecular Formula:

e Molecular Weight: 183.68 g/mol [1]

» Key Functional Groups: Primary Amine, Aryl Chloride (ortho position), Chiral Center (C2).

Theoretical Shift Prediction (Basis for Analysis)

The ortho-chloro substituent exerts a steric and electronic influence that disrupts the symmetry
of the aromatic ring, creating a distinct NMR fingerprint compared to the para-isomer (which
typically displays an AA'BB' system).

Analytical Workflow
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The following diagram outlines the logical progression from sample preparation to structural
validation.

Raw Sample
(HCI Salt or Freebase)

Dissolve/Neutralize

Sample Preparation
(L-L Extraction / Derivatization)

Neat Film/KBr |Dilute in MeOH Dissolve in CDCI3

FT-IR Spectroscopy GC-MS (El, 70eV) High-Field NMR (400+ MHz)
Functional Group Check Mass Fingerprinting Structural Elucidation

Confirm R-NH2, Ar-Cl [m/z 44 Base Peak Ortho-coupling pattern

Data Synthesis
& Isomer Confirmation

Click to download full resolution via product page

Figure 1: Integrated analytical workflow for the characterization of 4-(2-Chlorophenyl)butan-2-
amine.

Mass Spectrometry (GC-MS) Profiling

Objective: Confirm molecular weight and fragmentation pattern. Method: Electron Impact (El)
ionization at 70 eV.

Fragmentation Mechanics

The mass spectrum of 4-(2-Chlorophenyl)butan-2-amine is dominated by

-cleavage adjacent to the nitrogen atom. This is the primary diagnostic feature for amine
identification.
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o Base Peak (m/z 44): The bond between C2 (amine carbon) and C3 (methylene) breaks,
retaining the positive charge on the nitrogen-containing fragment.

o Mechanism:

e Molecular lon (m/z 183/185): Weak intensity (typical for aliphatic amines). Displays the
characteristic 3:1 intensity ratio due to the

and
isotopes.

e Tropylium lon Analog (m/z 125/127): The benzyl fragment (

) often rearranges to a chlorotropylium ion.

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.
Nuclear Magnetic Resonance (NMR) Elucidation
Objective: Definitive structural proof and regioisomer discrimination. Solvent:

(Chloroform-d) is recommended to prevent amine proton exchange broadening often seen in
protic solvents.

H NMR (Proton) Protocol
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The ortho-chloro substitution is the key differentiator. Unlike the para-isomer, which shows a
symmetric doublet pair, the ortho-isomer displays a complex 4-proton aromatic region.

Shift (
Position Multiplicity Integration
ppm)

Assignment /
Notes

Complex
overlap. The
proton at C3

Ar-H 7.10-7.40 Multiplet 4H (adjacent to Cl)
and C6 (adjacent
to alkyl) are
distinct.

Methine proton (

H-2 2.95 - 3.05 Multiplet 1H ). Deshielded by

Nitrogen.[2][3][4]

Benzylic protons

H-4 2.70 - 2.85 Triplet (distorted) ~ 2H (

).

Homobenzylic

H-3 1.65 - 1.80 Multiplet 2H protons (

).

Terminal Methyl
Doublet (

H-1 1.10-1.15 3H group (

) 5

Variable shift
-NH ) based on
12-20 Broad Singlet 2H )
concentration/wa

ter content.
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Critical Insight: To confirm the ortho position, look for the specific splitting of the aromatic proton
at the 6-position (adjacent to the alkyl chain). It will show a doublet of doublets (dd) due to
coupling with H-5 and H-4, but without the symmetry of the para isomer.

C NMR (Carbon) Protocol
The

C spectrum provides a "carbon skeleton” verification.

C-CI (C2"): ~134.0 ppm (Quaternary, weak intensity).

C-Alkyl (C1"): ~139.5 ppm (Quaternary).

C-N (C2): ~46-48 ppm.

Benzylic (C4): ~30-32 ppm.

Methyl (C1): ~23 ppm.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid functional group verification.

» Amine Stretches: Primary amines exhibit a characteristic doublet at 3300-3400 cm

(asymmetric and symmetric N-H stretch).[5]

e Aryl Chloride: A strong band at 740-760 cm

is diagnostic of ortho-substitution (C-CI stretch and ring breathing modes).

o Aromatic Overtones: The region 1600-2000 cm

will show a pattern specific to 1,2-disubstitution (ortho), distinct from the 1,4-disubstitution of
the para isomer.

References

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Sigma-Aldrich. (n.d.). Product Specification: (2R)-4-(2-chlorophenyl)butan-2-amine.
Retrieved from

e BenchChem. (2025).[6][7][8] Structural Elucidation of 2-Chloro-1-phenylbutan-1-one: A
Comparative Spectroscopic Analysis. Retrieved from

» National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library:
Phenethylamine Derivatives. Retrieved from

» Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds. John Wiley & Sons. (Standard text for interpretation of alpha-cleavage
and ortho-substitution effects).

e PubChem. (2024). Compound Summary: 2-Chloro-4-phenylbutan-2-ol (Analogous
Structure). Retrieved from [9]

(Note: While specific spectral libraries for this exact CAS are proprietary, the data above is
synthesized from validated homolog behavior and standard spectroscopic principles.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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